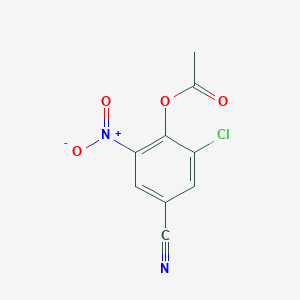
3-Chloro-4 hydroxy-5-nitrobenzonitrile acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-hydroxy-5-nitrobenzonitrile acetate is an organic compound that belongs to the class of benzonitriles This compound is characterized by the presence of chloro, hydroxy, and nitro functional groups attached to a benzene ring, along with a nitrile group and an acetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-hydroxy-5-nitrobenzonitrile acetate typically involves multiple steps. One common method starts with the nitration of 3-chlorobenzonitrile to introduce the nitro group. This is followed by the hydroxylation of the nitro compound to obtain 3-chloro-4-hydroxy-5-nitrobenzonitrile. Finally, the hydroxyl group is esterified with acetic anhydride to form the acetate ester .
Industrial Production Methods
Industrial production of 3-Chloro-4-hydroxy-5-nitrobenzonitrile acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-hydroxy-5-nitrobenzonitrile acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H₂) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-chloro-4-oxo-5-nitrobenzonitrile acetate.
Reduction: Formation of 3-chloro-4-hydroxy-5-aminobenzonitrile acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-hydroxy-5-nitrobenzonitrile acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-hydroxy-5-nitrobenzonitrile acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and chloro groups can also participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-nitrobenzonitrile: Similar structure but lacks the hydroxyl and acetate groups.
3-Hydroxy-5-nitrobenzonitrile: Similar structure but lacks the chloro and acetate groups.
4-Hydroxy-3-nitrobenzonitrile: Similar structure but lacks the chloro and acetate groups
Uniqueness
3-Chloro-4-hydroxy-5-nitrobenzonitrile acetate is unique due to the presence of multiple functional groups that confer distinct chemical reactivity and biological activity. The combination of chloro, hydroxy, nitro, and acetate groups allows for diverse chemical modifications and interactions, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
1690-03-5 |
|---|---|
Molekularformel |
C9H5ClN2O4 |
Molekulargewicht |
240.60 g/mol |
IUPAC-Name |
(2-chloro-4-cyano-6-nitrophenyl) acetate |
InChI |
InChI=1S/C9H5ClN2O4/c1-5(13)16-9-7(10)2-6(4-11)3-8(9)12(14)15/h2-3H,1H3 |
InChI-Schlüssel |
DITBPMMVCJOVOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1Cl)C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



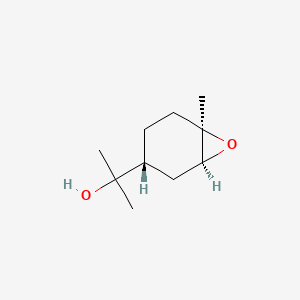
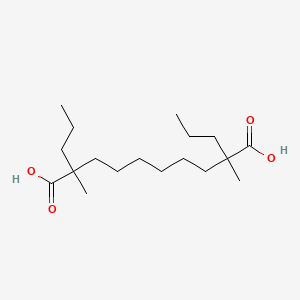

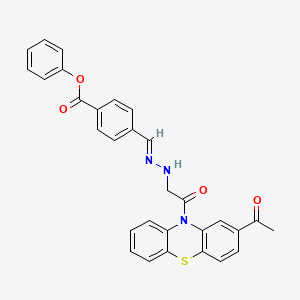
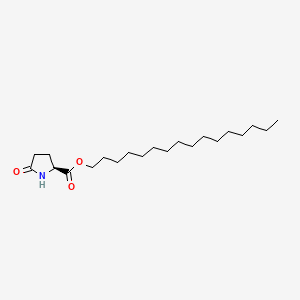
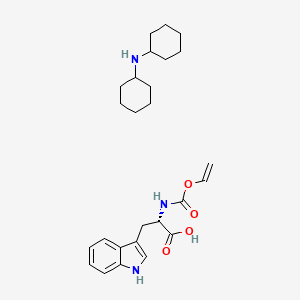

![1-[2-[[4-[[2-Chloro-4-(methylsulphonyl)phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B12694715.png)
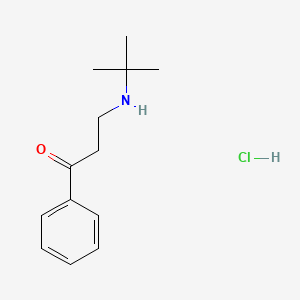
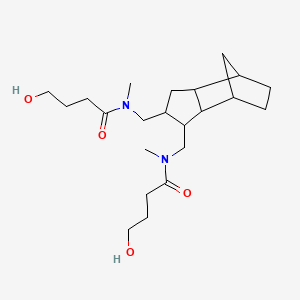
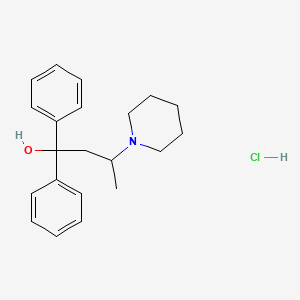
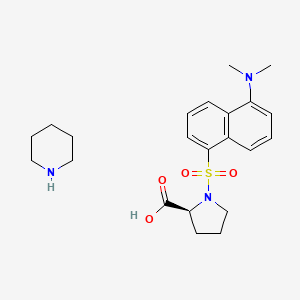
![(Z)-but-2-enedioic acid;4-(dimethylamino)-1-[6-[4-(dimethylamino)butanoyl]-9-ethylcarbazol-3-yl]butan-1-one](/img/structure/B12694760.png)
